molecular formula C12H11BrN4O3 B13375652 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B13375652
M. Wt: 339.14 g/mol
InChI Key: NWRULDJWOGHUPT-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a bromine atom at position 4, a nitro group at position 3, and a carboxamide moiety linked to a 2,4-dimethylphenyl substituent (Figure 1).

Properties

Molecular Formula

C12H11BrN4O3

Molecular Weight

339.14 g/mol

IUPAC Name

4-bromo-N-(2,4-dimethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O3/c1-6-3-4-8(7(2)5-6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

NWRULDJWOGHUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Bromination: The synthesized pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated bromopyrazole with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Reduction: Hydrogen gas with a catalyst (e.g., Pd/C), tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-amino-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

Scientific Research Applications

4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and bromine atom may play a crucial role in its biological activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrazole carboxamides, emphasizing substituent effects, synthesis methodologies, and physicochemical properties.

Substituent Variations in Pyrazole Carboxamides

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide (Target) Br (4), NO₂ (3), 2,4-dimethylphenyl (N) Not explicitly provided Bromo, nitro, carboxamide, dimethylphenyl
4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Br (4, aryl), F (aryl), CH₃ (1,3) C₁₂H₁₀Br₂FN₃O Dual bromo, fluoro, methyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Cl (5), CN (4), CH₃ (3), phenyl (N) C₂₁H₁₅ClN₆O Chloro, cyano, methyl, phenyl
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide Br (3), Cl (pyridine), OEt (aryl) C₁₈H₁₅BrClN₃O₂ Bromo, chloro, ethoxy, pyridine

Key Observations :

  • Halogen Effects: Bromine at position 4 (target compound) vs. position 3 () alters electronic density and steric hindrance.
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound increases lipophilicity and steric bulk compared to the 4-ethoxyphenyl group in , which may improve solubility due to the ethoxy group’s polarity .
  • Nitro vs.

Key Observations :

  • Carboxamide derivatives are commonly synthesized via coupling reactions using activating agents like EDCI/HOBt, as seen in . The target compound likely follows a similar pathway.
  • Yields for analogs range from 62–71% (), suggesting moderate efficiency for pyrazole carboxamide synthesis.

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Predictions
Target Compound Not provided Estimated ~400 Low (lipophilic substituents)
4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Not provided 391.03 Moderate (fluoro improves polarity)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 403.1 Low (high aromaticity)

Key Observations :

  • The nitro group in the target compound may reduce solubility compared to cyano or ethoxy-substituted analogs.

Q & A

Advanced Question

  • Molecular docking : Homology models of CB1 highlight interactions with transmembrane helices (e.g., TM3, TM6). Pyrazole C3 nitro groups align with F3.36/W6.48, while the carboxamide anchors to K3.28 .
  • Thermodynamic mutant cycles : Quantify residue-specific contributions (e.g., K3.28A mutation reduces SR141716A affinity by 1000-fold) .
  • Quantum chemical analysis : Predicts electrostatic potential maps to optimize substituent polarity .

How are purity and stability assessed during storage?

Basic Question

  • HPLC : Purity ≥95% confirmed via reverse-phase C18 columns (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Stability up to 200°C, with decomposition observed at higher temperatures .
  • Long-term storage : Recommended at -20°C under inert gas (N₂/Ar) to prevent nitro group degradation .

What mechanisms underlie its inverse agonism at CB1 receptors?

Advanced Question
The compound stabilizes CB1’s inactive state (R) via:

  • Hydrogen bonding : Carboxamide interacts with K3.28(192), shifting TM6 conformation .
  • Aromatic stacking : Pyrazole and aryl substituents engage F3.36/W6.48, reducing basal G-protein activity . Neutral antagonists (e.g., VCHSR) lack this interaction, confirming its role in inverse agonism .

How do solvent polarities affect photophysical properties?

Advanced Question
In polar solvents (e.g., DMSO), emission spectra show bathochromic shifts (λₑₘ = 356 nm) due to intramolecular charge transfer (ICT) between electron-deficient nitro groups and electron-rich dimethylphenyl rings . Solvatochromic studies quantify dipole moments (Δμ ≈ 5 D) using Lippert-Mataga plots .

What strategies address low aqueous solubility in pharmacokinetic studies?

Advanced Question

  • Prodrug design : Phosphonooxymethylation of the carboxamide improves logP by 1.5 units .
  • Co-crystallization : With succinic acid enhances dissolution rates (e.g., 2.5-fold increase in PBS) .
  • Nanoformulation : Liposomal encapsulation achieves >80% release in simulated gastric fluid .

How are contradictory bioactivity data resolved across studies?

Advanced Question
Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions:

  • Receptor density : Higher CB1 expression in HEK293 cells vs. neurons alters efficacy .
  • Membrane lipid composition : Cholesterol content modulates ligand access to binding pockets .
  • Orthosteric vs. allosteric binding : Radioligand displacement assays (e.g., [³H]SR141716A) distinguish competitive vs. noncompetitive inhibition .

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